2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol
Description
Significance of Triazole-Containing Heterocyclic Compounds in Drug Discovery and Development
The 1,2,4-triazole (B32235) ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This five-membered heterocycle, containing three nitrogen atoms, is a key structural feature in a multitude of approved drugs. The unique electronic properties of the triazole ring, including its ability to participate in hydrogen bonding and dipole-dipole interactions, allow for effective binding to a wide array of biological targets such as enzymes and receptors.
The versatility of the triazole nucleus has led to the development of drugs with a broad spectrum of therapeutic applications. These include antifungal agents like fluconazole (B54011) and itraconazole, antiviral medications such as ribavirin, and anticancer drugs like anastrozole (B1683761) and letrozole. The metabolic stability of the triazole ring further enhances its appeal as a core component in drug design, contributing to improved pharmacokinetic profiles. The demonstrated success of triazole-containing drugs underscores the immense potential that lies within the exploration of novel derivatives.
Overview of 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol and Analogous Structures in Scientific Literature
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available scientific literature, the synthesis and biological evaluation of analogous structures provide valuable insights into its potential. The general synthesis of phenol-substituted 1,2,4-triazoles often involves multi-step reactions. A common synthetic route includes the initial formation of a hydrazide from a corresponding ester, followed by cyclization with a suitable reagent like carbon disulfide to form the triazole ring. Subsequent modifications can then be made to the core structure.
For instance, studies on related methoxyphenyl-triazole derivatives have demonstrated a range of biological activities. The presence of both a phenol (B47542) and a methoxy (B1213986) group on the phenyl ring attached to the triazole core can significantly influence the compound's physicochemical properties and its interaction with biological targets. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the methoxy group can impact lipophilicity and metabolic stability.
Interactive Table: Representative Biological Activities of Analogous Phenol-Substituted Triazole Derivatives
| Compound/Derivative Class | Biological Activity Investigated | Key Findings |
| Phenol-substituted 1,2,4-triazole-3-thiones | Antimicrobial, Anticancer | Some derivatives showed significant activity against various bacterial and fungal strains, as well as cytotoxic effects against cancer cell lines. |
| Methoxyphenyl-substituted 1,2,3-triazoles | Antileishmanial | Certain derivatives displayed potent activity against Leishmania species with low toxicity to host cells. nih.gov |
| Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Steroid Sulfatase (STS) Inhibition | Potent inhibition of STS, an important target in hormone-dependent cancers like breast cancer. nih.gov |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | Anticancer | Exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines. |
This table presents data from studies on analogous compounds to illustrate the potential areas of investigation for this compound.
Rationale for Comprehensive Research on the Therapeutic and Mechanistic Aspects of the Chemical Compound
The established pharmacological importance of the 1,2,4-triazole scaffold, coupled with the known bioactivity of phenolic and methoxyphenyl moieties, provides a strong rationale for the comprehensive investigation of this compound. The structural features of this compound suggest a high potential for therapeutic applications.
A thorough investigation into its synthesis, characterization, and biological screening is warranted. Mechanistic studies would be crucial to elucidate its mode of action at the molecular level, potentially identifying novel biological targets or pathways. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogues, could lead to the optimization of its biological activity and the development of potent and selective drug candidates. Given the precedent set by structurally similar compounds, research into the anticancer, antimicrobial, and enzyme-inhibitory properties of this compound could unveil a promising new lead in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-(1H-1,2,4-triazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-4-6(2-3-7(8)13)9-10-5-11-12-9/h2-5,13H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYICJOBDKNWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC=NN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 4 1h 1,2,4 Triazol 3 Yl Phenol and Its Chemical Derivatives
Historical Context of 1,2,4-Triazole (B32235) and Methoxy-Phenol Moiety Synthesis Relevant to Hybrid Structures
The synthesis of hybrid molecules like 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol is built upon a long history of developing synthetic routes for its constituent parts: the 1,2,4-triazole ring and the methoxy-phenol scaffold.
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, has been a subject of interest since its discovery by Bladin in 1885. researchgate.net Early and enduring methods for its synthesis include the Pellizzari reaction , discovered by Guido Pellizzari in 1911, which involves the reaction of an amide with a hydrazide to form the triazole ring. researchgate.netscispace.comwikipedia.orgyoutube.com Another foundational method is the Einhorn–Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914. wikipedia.org This reaction condenses imides with alkyl hydrazines to yield isomeric mixtures of 1,2,4-triazoles. researchgate.netscispace.comwikipedia.orgchemicalbook.com These classical reactions established the fundamental chemistry for constructing the triazole core, which became a recognized pharmacophore in numerous biologically active compounds. researchgate.netlifechemicals.comnih.govnih.govresearchgate.net
The methoxy-phenol moiety, specifically the 4-hydroxy-3-methoxyphenyl group, is derived from vanillin (B372448) and its oxidized form, vanillic acid. pensoft.net Vanillic acid itself is a dihydroxybenzoic acid derivative used as a flavoring agent and serves as a precursor in the synthesis of various active pharmaceutical ingredients. pensoft.netresearchgate.netresearchgate.net The synthesis of methoxy-phenol derivatives has traditionally involved methods such as the demethylation of corresponding methoxy (B1213986) compounds using strong acids or catalysts like boron tribromide (BBr₃), or the oxidation of aromatic precursors. mdma.chacs.orgnih.gov The well-understood chemistry and natural origin of vanillic acid derivatives make them valuable and readily available starting materials for more complex syntheses. researchgate.netnih.govnih.gov
The combination of these two well-established chemical scaffolds into a single hybrid structure is driven by the goal of creating new molecules with unique biological profiles, leveraging the known pharmacophoric properties of each component.
Targeted Synthetic Strategies for this compound Core and Its Precursors
The synthesis of the target compound can be achieved through various strategies, ranging from classical multistep protocols to more modern, efficient methods. A plausible precursor for the methoxy-phenol portion of the molecule is vanillic acid or its derivatives. pensoft.netresearchgate.net
Conventional methods for forming the 1,2,4-triazole ring typically involve the condensation and cyclization of precursors. These reactions, while foundational, often require high temperatures and long reaction times. wikipedia.org
Pellizzari Reaction : This method involves heating a mixture of an amide and an acyl hydrazide. researchgate.netscispace.com The reaction proceeds through an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to form the 1,2,4-triazole ring. wikipedia.orgchemicalbook.com For the target molecule, this could involve converting a vanillic acid derivative into an acyl hydrazide and reacting it with an appropriate amide.
Einhorn-Brunner Reaction : This reaction involves the acid-catalyzed condensation of hydrazines with diacylamines. scispace.comwikipedia.orgchemicalbook.com The mechanism involves the formation of an iminium ion, followed by a 1,5-proton shift and subsequent intramolecular attack to form the five-membered ring. wikipedia.org This method is known for producing substituted 1,2,4-triazoles.
Modern synthetic chemistry emphasizes efficiency, selectivity, and milder reaction conditions. For triazole synthesis, "click chemistry" has become a particularly powerful tool. frontiersin.orgnih.gov
Click Chemistry : The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a prime example of a click reaction. acs.org The copper(I)-catalyzed version (CuAAC) is exceptionally reliable and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. nih.govyoutube.com This approach is highly valued in drug discovery for its efficiency and biocompatibility. nih.govnih.gov A synthetic route to a related 1,2,3-triazole isomer of the target compound could involve preparing an azide-functionalized methoxy-phenol and reacting it with an alkyne under copper catalysis.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing product yields and selectivity. acs.orgnumberanalytics.comrasayanjournal.co.in This technique has been successfully applied to both conventional reactions like the Pellizzari reaction and modern click chemistry syntheses, making it a key technology for expediting the preparation of triazole derivatives. wikipedia.orgacs.orgrasayanjournal.co.in
Table 1: Comparison of Synthetic Strategies for Triazole Formation
| Strategy | Description | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Pellizzari Reaction | Condensation of an amide and a hydrazide. scispace.comwikipedia.org | High temperatures, long reaction times. wikipedia.org | Utilizes common starting materials. | Low yields, harsh conditions, not regioselective. wikipedia.org |
| Einhorn-Brunner Reaction | Condensation of an imide and a hydrazine. wikipedia.org | Acid-catalyzed. wikipedia.orgchemicalbook.com | Provides substituted triazoles. | Can produce isomeric mixtures. wikipedia.org |
| CuAAC (Click Chemistry) | Copper(I)-catalyzed cycloaddition of an azide (B81097) and an alkyne. nih.gov | Mild conditions, often in water or benign solvents. frontiersin.orgacs.org | High yield, high selectivity, fast, biocompatible. nih.govacs.org | Requires synthesis of azide and alkyne precursors. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. numberanalytics.com | Varies by reaction type. | Drastically reduced reaction times, increased yields. acs.orgrasayanjournal.co.in | Requires specialized equipment. |
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.comnih.govrsc.orgbenthamscience.com This involves a shift away from traditional methods that use hazardous reagents and solvents toward more eco-friendly alternatives. rsc.orgbenthamscience.com
Key aspects of sustainable synthesis include:
Green Solvents : Replacing toxic and volatile organic solvents with environmentally benign alternatives like water, glycerol, or deep eutectic solvents (DES). frontiersin.orgnumberanalytics.comconsensus.app Water has been used successfully as a solvent for CuAAC reactions. consensus.app
Catalysis : Using efficient and reusable catalysts, particularly heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, thereby reducing waste. numberanalytics.comnih.gov Copper nanoparticles have been used as effective catalysts in green solvent systems. consensus.app
These sustainable approaches are not only environmentally responsible but can also lead to more efficient and cost-effective chemical processes. nih.govnih.govbenthamdirect.com
Derivatization Strategies and Analogue Preparation for Enhanced Biological Profiles
Once the core this compound structure is synthesized, it can be chemically modified to create a library of analogues. This process of derivatization is crucial in medicinal chemistry to fine-tune the molecule's properties and enhance its biological activity. researchgate.netnih.gov
The 1,2,4-triazole ring offers multiple sites for chemical modification, allowing for the introduction of various functional groups that can alter the compound's interaction with biological targets.
N-Alkylation : The nitrogen atoms of the triazole ring can be alkylated using alkyl halides or other alkylating agents. chemicalbook.comtandfonline.com This modification can produce a mixture of isomers, and the reaction conditions can be tuned to favor substitution at a specific nitrogen atom. tandfonline.com Alkylation can impact the molecule's solubility, lipophilicity, and hydrogen bonding capacity. nih.govnih.govthieme-connect.com
Mannich Reaction : The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (like the N-H of the triazole ring), formaldehyde, and a primary or secondary amine. researchgate.net This reaction introduces an aminomethyl group onto the triazole nitrogen, providing a versatile handle for creating a diverse range of derivatives with potential antimicrobial or antiproliferative activities. nih.govresearchgate.netnih.gov
Table 2: Selected Derivatization Strategies for the 1,2,4-Triazole Ring
| Reaction Type | Reagents | Functional Group Introduced | Purpose |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Dimethyl sulfate. tandfonline.comthieme-connect.com | Alkyl, Benzyl groups. | Modify polarity, size, and receptor binding. nih.gov |
| Mannich Reaction | Formaldehyde, Primary/Secondary Amine. researchgate.netnih.gov | Aminomethyl (-CH₂NR₂). | Introduce diverse functional groups for enhanced biological activity. researchgate.netnih.gov |
Structural Diversification on the Methoxy-Phenol Substructure
The methoxy-phenol scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a variety of derivatives. Key strategies include reactions targeting the phenolic hydroxyl group and the methoxy group.
One common transformation is the demethylation of the methoxy group to yield a dihydroxy-phenyl derivative. For instance, the synthesis of 4-(1H-1,2,4-triazol-1-yl)phenol can be achieved by refluxing its precursor, 1-(4-methoxyphenyl)-1H-1,2,4-triazole, with a 48% hydrobromic acid solution. This process effectively cleaves the methyl ether to produce the corresponding phenol (B47542). prepchem.com
The phenolic hydroxyl group is another key site for diversification. It can undergo nucleophilic substitution reactions to introduce various functional groups. evitachem.com Furthermore, the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives has been accomplished through Huisgen cycloaddition reactions, where the phenolic moiety is part of the alkyne precursor, 4-((trimethylsilyl)ethynyl)phenol. nih.gov This approach allows for the introduction of a wide array of substituents on the phenyl ring of the triazole.
Additionally, the methoxy group itself can be the target of oxidative reactions under specific conditions, potentially forming aldehydes or carboxylic acids, thereby further expanding the chemical space of these derivatives. evitachem.com These modifications on the methoxy-phenol substructure are crucial for tuning the electronic and steric properties of the molecule.
Synthesis of Schiff Bases and Other Hybrid Derivatives
A prominent route for creating hybrid derivatives of this compound involves the formation of Schiff bases. These compounds, characterized by an azomethine (-C=N-) group, are typically synthesized through the condensation of a primary amine with an active carbonyl compound. nih.gov In this context, the synthesis generally starts with 3-amino-1,2,4-triazole, which serves as the amine component.
The carbonyl component is an aldehyde or ketone containing the 2-methoxy-4-hydroxyphenyl moiety, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or its derivatives. For example, the Schiff base 4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxy-6-nitrophenol is synthesized from 3-amino-1,2,4-triazole and 5-nitro vanillin. ijprs.com The reaction involves refluxing the precursors in an appropriate solvent, often ethanol. nih.govneliti.com
More advanced, environmentally friendly methods have also been developed. Ultrasound-assisted synthesis has been shown to produce Schiff bases in excellent yields within minutes. nih.gov For instance, the condensation of 3-aminotrizoles with various aromatic aldehydes, including those with methoxy or ethoxy groups, proceeds rapidly under sonochemical conditions. nih.gov These reactions highlight the efficiency and versatility of Schiff base formation in generating a wide array of hybrid molecules derived from the core structure.
Table 1: Examples of Synthesized Schiff Bases and Related Derivatives
| Precursor 1 (Amine) | Precursor 2 (Aldehyde) | Resulting Schiff Base | Synthesis Method | Reference |
|---|---|---|---|---|
| 3-Amino-1,2,4-triazole | 5-Nitro vanillin | 4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxy-6-nitrophenol | Conventional Reflux | ijprs.com |
| 3-Amino-1,2,4-triazole | 3-Ethoxy-4-hydroxybenzaldehyde | 2-Ethoxy-4-[(E)-(4H-1,2,4-triazol-3-ylimino)methyl]phenol | Ultrasound-assisted | nih.gov |
| 2,4,6-Trimethylphenylamine | Vanillin | 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol | Conventional Reflux | nih.gov |
| 4-Amino-5-propyl-3-thiol-1,2,4-triazole | 4-Isopropoxybenzaldehyde | 4-((4-Isopropoxybenzylidene)amino)-5-propyl-4H-3-thiol-1,2,4-triazole | Condensation |
Complexation with Metal Ions to Form Bioactive Chelates
Schiff bases derived from this compound are excellent ligands for forming coordination complexes with various metal ions. neliti.comresearchgate.net The presence of multiple heteroatoms (nitrogen and oxygen) creates effective chelation sites. The azomethine nitrogen and the deprotonated phenolic oxygen are the primary coordination points. neliti.com
The synthesis of these metal complexes typically involves refluxing the Schiff base ligand with a metal salt (e.g., chlorides or nitrates) in an ethanolic solution. ijprs.comneliti.com This method has been used to prepare complexes with a range of divalent metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). ijprs.com
Elemental analysis of the resulting complexes often establishes a 1:1 metal-to-ligand ratio. neliti.com The geometry of the final metal complex can vary, with square-pyramidal and octahedral geometries being common. researchgate.net The formation of these metal chelates is significant as it often enhances the biological activity compared to the free Schiff base ligand. nih.gov
Table 2: Synthesized Metal Complexes of Triazole-Derived Schiff Bases
| Schiff Base Ligand | Metal Ion(s) | Proposed Geometry | Reference |
|---|---|---|---|
| 4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxy-6-nitrophenol | Cu(II), Ni(II), Co(II), Zn(II) | Not Specified | ijprs.com |
| 4-((4-Isopropoxybenzylidene)amino)-5-propyl-4H-3-thiol-1,2,4-triazole | Co(II), Ni(II), Cu(II), Zn(II), Pd(II) | Square-pyramidal/Octahedral | |
| 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol | Cd(II), Cu(II) | Not Specified | neliti.com |
| N-(4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one)pyridoxaldimine | Cu(II), V(IV) | Distorted Square-pyramidal | researchgate.net |
Advanced Analytical and Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds
A comprehensive suite of analytical and spectroscopic techniques is employed to confirm the structure, purity, and properties of the synthesized compounds. These methods provide unambiguous evidence for the formation of the target molecules.
Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify key functional groups. For Schiff bases, characteristic stretching vibrations include N-H (around 3100-3200 cm⁻¹), C=N (azomethine, around 1600-1630 cm⁻¹), and C=N (triazole ring). nih.gov In metal complexes, a shift in the C=N and C-O stretching frequencies upon coordination to the metal ion provides evidence of chelation. neliti.com
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is fundamental for elucidating the detailed molecular structure. In ¹H NMR spectra of Schiff bases, the azomethine proton (-CH=N-) typically appears as a singlet in the range of δ 8.3-8.8 ppm. nih.gov The aromatic and phenolic protons also provide characteristic signals that confirm the structure. ¹³C NMR spectra are used to identify all unique carbon atoms, with the azomethine carbon resonating around δ 159-161 ppm. nih.govnih.gov
Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI-MS), is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. nih.gov
Single-Crystal X-ray Diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique has been used to confirm the E-stereoisomerism of Schiff bases and the coordination geometry of metal complexes. researchgate.netresearchgate.netjournalcsij.com
Other Techniques such as elemental analysis are used to determine the empirical formula of the compounds, which is especially important for confirming the stoichiometry of metal complexes. neliti.com Molar conductivity measurements help to determine whether the complexes are electrolytic or non-electrolytic in nature. neliti.com Furthermore, computational methods like Density Functional Theory (DFT) are increasingly used to calculate and predict molecular structures, vibrational frequencies, and NMR chemical shifts, which are then compared with experimental data for validation. researchgate.netepstem.net
Table 3: Key Spectroscopic Data for a Representative Schiff Base (Compound: 2-Ethoxy-4-[(E)-(4H-1,2,4-Triazol-3-ylimino)methyl]phenol)
| Technique | Observed Data | Interpretation | Reference |
|---|---|---|---|
| FT-IR (cm⁻¹) | 3073, 1633, 1580, 1030 | N-H, HC=N, C=N (triazole), N-N | nih.gov |
| ¹H NMR (δ, ppm) | 8.38 (s, 1H), 9.26 (s, 1H) | Azomethine proton, Triazole CH proton | nih.gov |
| ¹³C NMR (δ, ppm) | 161.18, 153.79 | Azomethine carbon, Triazole N-CH=N carbon | nih.gov |
| ESI-MS (m/z) | 232.09651 (found) | Corresponds to [M+H]⁺ for C₁₁H₁₂N₄O₂ | nih.gov |
Biological Activity Profiling and Mechanistic Investigations of 2 Methoxy 4 1h 1,2,4 Triazol 3 Yl Phenol Analogues
Evaluation of Antimicrobial Potency and Spectrum
The 1,2,4-triazole (B32235) nucleus is a core component in a variety of compounds recognized for their broad-spectrum antimicrobial properties. nih.govptfarm.pl The incorporation of this heterocyclic system, often in conjunction with a phenol (B47542) moiety, has led to the development of analogues with notable activity against a range of pathogenic microorganisms.
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives built upon the 1,2,4-triazole scaffold have demonstrated significant antibacterial efficacy. nih.gov These compounds are frequently evaluated for their in vitro ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov
Studies on various 1,2,4-triazole derivatives have shown promising activity. For instance, certain Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit strong antibacterial action against the Gram-positive bacterium Staphylococcus aureus, with some analogues showing activity superior to the standard drug streptomycin. nih.gov However, in the same study, the compounds were not effective against the Gram-negative strain Escherichia coli. nih.gov
In contrast, other research has found that different triazole analogues are active against E. coli. Novel 1,2,3-triazole derivatives of sulfamethoxazole, for example, displayed inhibitory effects against both S. aureus (Gram-positive) and E. coli (Gram-negative). nih.gov Similarly, certain 1,2,4-triazole-fluoroquinolone hybrids have shown excellent activity against a panel of pathogens including E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, and B. cereus. nih.gov The structural variations, such as the nature and position of substituent groups on the phenyl ring attached to the triazole core, play a crucial role in determining the antibacterial potency and spectrum. nih.govnih.gov
| Compound/Analogue Type | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity (MIC) |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Escherichia coli | Strong activity against S. aureus; no activity against E. coli. nih.gov |
| Sulfamethoxazole-1,2,3-triazole derivatives | Staphylococcus aureus | Escherichia coli | Compound 12 was most potent against S. aureus (MIC = 20 µg/mL); Compound 15 was most potent against E. coli (MIC = 21 µg/mL). nih.gov |
| Phenylpiperazine-triazole-fluoroquinolone hybrids | S. aureus, B. cereus, E. faecalis | E. coli, P. aeruginosa, Y. pseudotuberculosis | Excellent activity with MIC values from 0.12 to 1.95 µg/mL. nih.gov |
| Clinafloxacin-triazole hybrids | S. aureus, B. subtilis, M. luteus | E. coli, S. dysenteriae, P. aeruginosa | High inhibitory efficacy with MIC values from 0.25 to 32 µg/mL. nih.gov |
The primary method for assessing antibacterial activity is the inhibition of bacterial growth, typically quantified by determining the Minimum Inhibitory Concentration (MIC). nih.gov Beyond planktonic growth, the ability of bacteria to form biofilms presents a significant challenge in treating infections. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics. researchgate.netnih.gov
Recent research has focused on developing triazole-based compounds that can disrupt or inhibit biofilm formation. researchgate.netnih.govtandfonline.com Studies have shown that the hybridization of a 1,2,4-triazole core with other pharmacophores, such as ciprofloxacin, can yield derivatives with a distinct inhibitory effect against both planktonic and biofilm-embedded cells of Haemophilus species. nih.gov In one study, a 1,2,3-triazole-thiazole hybrid, compound 5a , was identified as the most active agent against biofilm formation in three different bacterial strains. tandfonline.com Another investigation into triazole and Schiff base conjugates found that compound E10 demonstrated a good anti-biofilm effect alongside its direct antibacterial activity. nih.gov The modification of natural products with a triazole moiety is also being explored as a promising strategy to create potent anti-biofilm agents. researchgate.net
Antifungal Activity Against Yeast and Filamentous Fungi
Analogues incorporating the 1,2,4-triazole ring are well-established as potent antifungal agents, forming the basis for several clinically used drugs. ptfarm.pl Their activity spans a wide range of pathogenic fungi, including both unicellular yeasts and multicellular filamentous fungi.
Research has demonstrated that novel Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol possess strong antifungal effects against the filamentous fungus Microsporum gypseum, a dermatophyte that can be difficult to treat. nih.gov Several of these synthesized compounds showed activity superior or comparable to the standard drug ketoconazole. nih.gov However, these specific derivatives were not effective against the yeast Candida albicans or the mold Aspergillus niger. nih.gov
Conversely, other studies on different 1,2,4-triazole derivatives have reported significant activity against C. albicans. nih.gov For instance, sulfide (B99878) derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols exhibited potent activity against a panel of six pathogenic fungi, including C. albicans, Cryptococcus neoformans (a yeast), and Aspergillus fumigatus (a filamentous fungus). nih.gov The structure-activity relationship in these compounds is critical, as sulfone derivatives in the same study showed lower antifungal activity. nih.gov
Mechanistic Insights into Antimicrobial Action (e.g., cell membrane disruption, metallo-organic framework degradation)
Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For triazole-based compounds, a primary mechanism of antifungal activity is the inhibition of cytochrome P450-dependent 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. Molecular docking studies on new 1H-1,2,4-triazolyl derivatives suggest that their antifungal activity likely involves the inhibition of CYP51 from C. albicans.
In the context of antibacterial action, a different target has been proposed for these compounds. The same molecular docking study indicated that the probable mechanism of antibacterial activity involves the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting this enzyme, the triazole derivatives interfere with cell wall synthesis, leading to bacterial death.
Anticancer Activity Research and Antiproliferative Effects
The 1,2,4-triazole scaffold is a ubiquitous structural feature in many synthetic compounds that exhibit a wide range of therapeutic effects, including anticancer activity. Analogues that combine this heterocycle with a methoxyphenol moiety are being actively investigated for their ability to inhibit the proliferation of cancer cells and induce apoptosis.
Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., Breast, Lung, Colon, Liver Carcinoma)
The antiproliferative potential of 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol analogues has been evaluated against a variety of human cancer cell lines.
Breast Cancer: An analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has demonstrated significant anticancer effects in breast cancer cell lines, including triple-negative (MDA-MB-231, MDA-MB-468) and luminal A (MCF-7) types. tandfonline.com MMPP was shown to inhibit cancer cell growth, induce apoptosis, and suppress migration and invasion. tandfonline.com Its mechanism involves the dual regulation of VEGFR2 and PPARγ pathways. tandfonline.com Other studies on novel 1,2,3-triazole derivatives also report potent cytotoxic activity against the MCF-7 breast cancer cell line. For example, a sulfamoylated derivative, (8R,13S,14S,17S)-2-ethyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrane-3,17-diyl bis(sulphamate) (EMBS), also induced apoptosis in MCF-7 and MDA-MB-231 cells.
Lung Cancer: Novel thiazole-triazole hybrids have been synthesized and evaluated for their cytotoxic activities against human non-small cell lung cancer (NSCLC) A549 cells. All tested compounds in this series surpassed the potency of the standard chemotherapy drug cisplatin (B142131). For instance, the azide (B81097) derivative 3 showed an IC50 value of 74.4 nM, making it nearly 8-fold more potent than cisplatin (IC50 = 586 nM) in this cell line.
Colon Cancer: A novel synthesized compound, MMPP, also demonstrated a significant inhibitory effect on the growth of colon cancer cells. researchgate.net It was found to induce apoptotic cell death in a concentration-dependent manner. researchgate.net The mechanism of action in colon cancer involves the inhibition of IκB kinase β (IKKβ), leading to increased expression of death receptors DR5 and DR6. researchgate.net Other studies have investigated the cytotoxic effects of various compounds on the HT-29 human colon cancer cell line, showing dose- and time-dependent cytotoxicity.
Liver Carcinoma: Research has extended to liver cancer, with indolyl-1,2,4-triazole hybrids showing promising antiproliferative activity against the HepG-2 human liver cancer cell line. One compound, 13b , exhibited a potent IC50 value of 0.32 µM against HepG2 cells. This compound was found to induce apoptosis and arrest the cell cycle, with a dual inhibitory effect on EGFR and PARP-1. Another compound, 2-methoxyestradiol (B1684026) (2ME2), a natural estradiol (B170435) metabolite, also showed cytotoxic activity in the HepG2 cell line by inducing cell cycle arrest and apoptosis. ptfarm.pl
| Analogue Type | Cancer Cell Line | Cell Line Type | Observed Activity (IC50) |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | MCF-7, MDA-MB-231, MDA-MB-468 | Breast Carcinoma | Demonstrated growth inhibition and apoptosis induction. tandfonline.com |
| Thiazole-triazole hybrid (Compound 3 ) | A549 | Non-Small Cell Lung Cancer | 74.4 nM |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Colon Cancer Cells | Colon Carcinoma | Showed significant growth inhibition and induced apoptosis. researchgate.net |
| Indolyl-1,2,4-triazole hybrid (Compound 13b ) | HepG-2 | Liver Carcinoma | 0.32 µM |
| 1,2,3-Triazole derivative (Compound 5 ) | MCF-7 | Breast Carcinoma | 5.03 µM |
| 2-Methoxyestradiol (2ME2) | HepG-2 | Liver Carcinoma | Exerted cytotoxic activity. ptfarm.pl |
Molecular Mechanisms of Action in Inducing Apoptosis (e.g., Caspase, Bax, Bcl2 Activation)
Analogues of this compound have been demonstrated to induce apoptosis in cancer cells by modulating the intrinsic and extrinsic apoptotic pathways. The molecular basis of this activity involves the regulation of key proteins in the Bcl-2 family and the activation of the caspase cascade, which are central to programmed cell death. researchgate.net
A key mechanism observed is the alteration of the ratio between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. oncotarget.comresearchgate.net Studies on various triazole derivatives show that these compounds can upregulate the expression of Bax while simultaneously downregulating Bcl-2. nih.govijper.org This shift disrupts the mitochondrial outer membrane potential, a critical event in the intrinsic apoptotic pathway. The increased Bax/Bcl-2 ratio is a hallmark of mitochondrial involvement in the apoptotic process. oncotarget.comnih.gov
Following the disruption of the mitochondrial membrane, a cascade of executioner proteins known as caspases is activated. Research on a structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), revealed the activation of initiator caspase-8 and caspase-9, as well as the executioner caspase-3. nih.govnih.govjmb.or.kr The activation of caspase-3/7 is a common downstream event triggered by these analogues, leading to the final stages of apoptosis, characterized by DNA fragmentation and the formation of apoptotic bodies. oncotarget.comnih.govtums.ac.ir The activation of these caspases confirms that both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways are engaged. ijper.orgnih.govnih.govjmb.or.kr
The table below summarizes the effects of these analogues on key apoptotic markers.
Table 1: Modulation of Apoptotic Proteins by this compound Analogues Data based on studies of various triazole derivatives and related phenol compounds.
| Protein | Effect | Apoptotic Pathway | Reference |
|---|---|---|---|
| Bax | Upregulation | Intrinsic | nih.gov, nih.gov, nih.gov, oncotarget.com, ijper.org |
| Bcl-2 | Downregulation | Intrinsic | nih.gov, nih.gov, nih.gov, ijper.org |
| Caspase-3 | Activation | Execution | nih.gov, nih.gov, ijper.org, jmb.or.kr |
| Caspase-8 | Activation | Extrinsic | nih.gov, nih.gov, ijper.org, jmb.or.kr |
Inhibition of Cancer Cell Proliferation, Migration, and Invasion
A critical aspect of the anticancer potential of this compound analogues lies in their ability to curb the fundamental processes of cancer progression: proliferation, migration, and invasion. The 1,2,4-triazole nucleus is a key pharmacophore that contributes to these wide-ranging bioactivities. nih.gov
Numerous studies have documented the potent antiproliferative effects of 1,2,4-triazole derivatives against a panel of human cancer cell lines, including breast, liver, and pancreatic cancer. researchgate.netnih.govnih.gov The inhibitory concentration (IC50) values for some of these compounds have been reported in the low micromolar range, indicating significant cytotoxic activity against cancer cells. nih.govrsc.org For example, certain 1,2,4-triazole-tethered indolinones showed potent anticancer activity against PANC1 (pancreatic) and HepG2 (liver) cancer cell lines, with IC50 values as low as 0.17 µM. nih.gov
Beyond inhibiting cell growth, these compounds have been shown to effectively suppress cancer cell migration and invasion, which are crucial steps in the metastatic cascade. The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) demonstrated a significant ability to suppress these activities in breast cancer cell lines. nih.govnih.govjmb.or.kr Mechanistically, this is achieved in part by inhibiting the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. MMPP was found to inhibit the mRNA expression of transcription factors that promote EMT. nih.govnih.gov
The table below provides examples of the antiproliferative activity of some 1,2,4-triazole analogues.
Table 2: Antiproliferative Activity of Selected 1,2,4-Triazole Analogues
| Compound Type | Cancer Cell Line | IC50 Range (µM) | Reference |
|---|---|---|---|
| 1,2,4-Triazole-Tethered Indolinones | PANC1 (Pancreatic) | 0.17 - 4.29 | nih.gov |
| 1,2,4-Triazole-Tethered Indolinones | HepG2 (Liver) | 0.58 - 4.49 | nih.gov |
| Indolyl 1,2,4-Triazoles | MCF-7 (Breast) | 0.891 - >10 | rsc.org |
| Indolyl 1,2,4-Triazoles | MDA-MB-231 (Breast) | 1.914 - >10 | rsc.org |
Modulation of Key Oncogenic Signaling Pathways (e.g., VEGFR2, PPARγ, AKT)
The anticancer effects of this compound analogues are underpinned by their ability to interfere with crucial signaling pathways that drive tumor growth, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and the PI3K/AKT/mTOR cascade. tandfonline.comresearchgate.netnih.gov
VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels essential for tumor growth. Several 1,2,4-triazole derivatives have been developed as potent VEGFR2 inhibitors. nih.gov The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) was shown to inhibit the phosphorylation of VEGFR2, a key step in its activation. nih.govnih.govjmb.or.kr By blocking VEGFR2 signaling, these compounds can effectively cut off the nutrient supply to tumors.
A convergent point for many of these signaling activities is the PI3K/AKT pathway, a central regulator of cell survival and proliferation. Both the inhibition of VEGFR2 and the activation of PPARγ by MMPP ultimately lead to the downregulation of AKT activity. nih.govnih.govjmb.or.kr Other triazole derivatives have also been shown to inhibit the phosphorylation of AKT and its downstream effector mTOR, further contributing to the induction of apoptosis and cell cycle arrest. nih.govnih.gov This multi-pronged attack on key oncogenic pathways highlights the therapeutic potential of these compounds. nih.gov
Enzyme Inhibition Studies of Pharmacologically Relevant Targets
Steroid Sulfatase (STS) Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing inactive steroid sulfates. nih.govtandfonline.com In hormone-dependent cancers like breast cancer, STS provides a local supply of hormones that fuel tumor proliferation, making it an attractive therapeutic target. nih.govsemanticscholar.org
Non-steroidal compounds featuring a triazole core have emerged as a promising class of STS inhibitors. nih.gov Specifically, derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol bearing a sulfamate (B1201201) group have been synthesized and shown to be potent STS inhibitors. nih.govacs.org The sulfamate moiety is a key pharmacophore that irreversibly inhibits the enzyme. sci-hub.se These triazole-based inhibitors are designed to mimic the natural steroid substrates of the enzyme. nih.gov
The inhibitory potency of these compounds can be exceptionally high, with some analogues demonstrating IC50 values in the low nanomolar range, rivaling or even exceeding that of Irosustat, a benchmark STS inhibitor that has been investigated in clinical trials. nih.govnih.gov For instance, one derivative, 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulfamate, inhibited the STS enzyme with an IC50 value of 36 nM. semanticscholar.org Another compound in a separate study showed an IC50 of 0.21 nM in MCF-7 cells, which was five-fold more potent than Irosustat. nih.gov
Table 3: Steroid Sulfatase (STS) Inhibition by Triazolyl-phenol Analogues
| Compound | Inhibitory Potency (IC50) | Assay Condition | Reference |
|---|---|---|---|
| 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulfamate | 36 nM | Enzymatic Assay | semanticscholar.org |
| Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivative (5l) | 0.21 nM | MCF-7 Cells | nih.gov |
| 6-(1-(m-fluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate (3L) | 15.97 nM | Enzymatic Assay | nih.gov |
Carbonic Anhydrase-II (CA-II) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov The isoform Carbonic Anhydrase-II (CA-II) is a well-established therapeutic target, and its inhibition is relevant for treating various conditions. nih.gov Over-expression of certain CA isoforms is associated with specific types of cancer. nih.gov
Phenols and their derivatives are a known class of carbonic anhydrase inhibitors. mdpi.com The 1,2,4-triazole scaffold has also been extensively used to develop potent CA inhibitors. nih.govresearchgate.net The inhibitory mechanism often involves the coordination of the inhibitor to the zinc ion located in the active site of the enzyme. nih.gov
Studies on various 1H-1,2,3-triazole analogues have demonstrated significant inhibitory potential against both bovine and human CA-II (bCA-II and hCA-II). nih.gov For a series of these compounds, IC50 values against hCA-II were found to be in the range of 10.9–18.5 µM. nih.gov Similarly, 1,2,4-triazole-3-thione derivatives have shown inhibitory activity against CA-II. nih.gov The combination of a phenol and a triazole moiety, as seen in this compound, suggests a strong potential for CA-II inhibition based on the established activity of these individual pharmacophores.
Table 4: Carbonic Anhydrase-II (CA-II) Inhibition by Triazole Analogues
| Compound Type | Target Enzyme | IC50 Range (µM) | Reference |
|---|---|---|---|
| 1H-1,2,3-Triazole Analogues | hCA-II | 10.9 - 18.5 | nih.gov |
| 1H-1,2,3-Triazole Analogues | bCA-II | 11.1 - 17.8 | nih.gov |
| Morpholine derived Thiazoles (for comparison) | CA-II | Ki = 9.64 | rsc.org |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is a vital precursor for the synthesis of nucleic acids and amino acids, making DHFR a key target for both anticancer and antimicrobial agents. nih.gov
Compounds based on a 1,2,4-triazole skeleton have been synthesized and evaluated as DHFR inhibitors. nih.gov In one such study, a new class of DHFR inhibitors was developed based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol framework. One compound from this series was found to be 2.7 times more active than the classical DHFR inhibitor methotrexate. nih.gov Molecular modeling studies have helped to elucidate the binding modes of these triazole-based inhibitors within the active site of human DHFR, showing key interactions with essential amino acid residues. nih.gov The development of these novel, non-classical antifolates represents a continuing effort to discover more selective and effective anticancer agents that can overcome resistance to existing therapies. nih.gov
Table 5: Dihydrofolate Reductase (DHFR) Inhibition by 1,2,4-Triazole Analogues
| Compound Type | Activity Compared to Methotrexate | Target Enzyme | Reference |
|---|---|---|---|
| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative | 2.7 times more active | hDHFR | nih.gov |
Cholinesterase (AChE, BChE) Inhibition
Analogues of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. Dysfunction of acetylcholine-containing neurons is a key factor in the cognitive decline seen in this neurodegenerative disorder.
Certain substituted chalcones, which share phenolic characteristics, have shown potential in inhibiting these enzymes. The inhibitory activity is dependent on the substitution pattern on the aromatic rings. nih.gov For instance, some chalcone (B49325) derivatives inhibit AChE with IC50 values ranging from 28.2 to 134.5 µM, while others are more effective against BChE, with IC50 values between 16.0 and 23.1 µM. nih.gov Similarly, a study on 2,3,4,9-tetrahydro-1H-carbazole derivatives identified several compounds as selective AChE inhibitors. epa.gov The broad interest in 1,2,4-triazole derivatives for treating central nervous system diseases underscores the therapeutic potential of this chemical class. nih.govresearchgate.net
Table 1: Cholinesterase Inhibition by Analogue Compounds
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Substituted Chalcones | Acetylcholinesterase | 28.2 - 134.5 | nih.gov |
| Substituted Chalcones | Butyrylcholinesterase | 16.0 - 23.1 | nih.gov |
Alpha-Glucosidase and Urease Inhibition
Alpha-Glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing Diabetes Mellitus by controlling post-meal blood sugar spikes. nih.gov The 1,2,4-triazole scaffold has been extensively explored for developing novel antidiabetic agents. nih.gov Molecular hybrids incorporating the 1,2,4-triazole ring have demonstrated promising inhibitory activity against both α-amylase and α-glucosidase. nih.gov
Recent studies on novel 1,2,4-triazole-based derivatives have identified potent dual inhibitors of these enzymes. For example, certain derivatives showed significantly stronger α-glucosidase inhibition than the standard drug acarbose, with IC50 values as low as 0.27 ± 0.01 µg/mL. nih.gov Structure-activity relationship analyses indicate that substituents, such as acetyl and bromo groups, are crucial for enhancing inhibitory potency. nih.gov
Urease Inhibition: The urease enzyme is a critical virulence factor for certain bacteria, including Helicobacter pylori, which is associated with peptic ulcers. This enzyme catalyzes the hydrolysis of urea, enabling bacterial survival in the acidic stomach environment. Consequently, urease inhibitors are of significant interest. While specific data on this compound is not available, related heterocyclic compounds have been studied. For instance, regio-selectively alkylated benzimidazole-2-thione derivatives have been designed as urease inhibitors, with some compounds showing IC50 values of 0.11 mM against H. pylori urease. mdpi.com
Table 2: α-Glucosidase Inhibition by 1,2,4-Triazole Analogues
| Compound | Target Enzyme | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative 4 | α-Glucosidase | 0.27 ± 0.01 | nih.gov |
| Triazole Derivative 10 | α-Glucosidase | 0.31 ± 0.01 | nih.gov |
| Triazole Derivative 4 | α-Amylase | 0.19 ± 0.01 | nih.gov |
| Triazole Derivative 10 | α-Amylase | 0.26 ± 0.01 | nih.gov |
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are enzymes involved in the synthesis of pro-inflammatory mediators like leukotrienes from arachidonic acid. nih.govnih.gov The 1,2,4-triazole scaffold is considered a promising platform for developing novel LOX inhibitors due to its strong binding affinity for biological targets and low toxicity. nih.govacs.org
A series of chlorophenyl-furfuryl-based 1,2,4-triazole derivatives demonstrated potent to excellent in vitro inhibitory activity against soybean 15-LOX, with IC50 values ranging from 17.43 ± 0.38 to 82.34 ± 0.58 μM. nih.govnih.govacs.org Structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring are critical determinants of their inhibitory efficacy. nih.gov Furthermore, other research has identified 1,2,4-triazole derivatives as antagonists of the 5-lipoxygenase-activating protein (FLAP), which is crucial for leukotriene biosynthesis. acs.org
Table 3: 15-Lipoxygenase Inhibition by 1,2,4-Triazole Analogues
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound 7k | 17.43 ± 0.38 | nih.gov |
| Compound 7o | 19.35 ± 0.71 | nih.gov |
| Compound 7m | 23.59 ± 0.68 | nih.gov |
| Compound 7b | 26.35 ± 0.62 | nih.gov |
| Compound 7i | 27.53 ± 0.82 | nih.gov |
| Quercetin (Standard) | 4.86 ± 0.14 | nih.gov |
| Baicalein (Standard) | 2.24 ± 0.13 | nih.gov |
Investigation of Other Pharmacological Activities and Underlying Mechanisms
Anti-inflammatory Effects via Modulation of NF-κB, MAPK, and Histone Acetylation
Chronic inflammation is linked to numerous diseases, and targeting inflammatory pathways is a major focus of drug discovery. Analogues of this compound have shown significant anti-inflammatory properties by modulating key signaling pathways.
Studies on 1,2,4-triazole derivatives demonstrate their ability to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov For example, 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was found to suppress neuroinflammation in models of Alzheimer's disease by repressing both MAPK and NF-κB signaling. nih.gov These pathways are critical regulators of pro-inflammatory gene expression. The activation of NF-κB and MAPKs can be attenuated by inhibiting the phosphorylation of key proteins like IκBα, p65, JNK, ERK, and p38. nih.govresearchgate.net
Phenolic compounds, such as the natural stilbenoid Pterostilbene, also exhibit anti-inflammatory activity by attenuating NF-κB/ERK signaling and enhancing antioxidant defenses. mdpi.com Another analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), alleviates inflammatory responses in liver sepsis by inhibiting STAT3 phosphorylation, a pathway often linked with NF-κB and MAPK signaling. nih.gov
Antiviral Activity (e.g., against specific viral targets and replication)
The triazole scaffold is a well-established core structure in many commercialized drugs with antimicrobial and antiviral properties. nih.gov Both 1,2,3- and 1,2,4-triazole derivatives have shown remarkable antiviral activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis viruses, and influenza virus. nih.gov
The antiviral mechanism often involves targeting specific viral proteins. For example, natural phenolic compounds have been identified as allosteric inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication. nih.gov Two such phenolic compounds showed distinct antiviral activity in cellular assays, highlighting the potential of this chemical class to inhibit viral replication and support the host's immune response. nih.gov The synthesis of guanine (B1146940) analogs with phosphonomethoxyethyl side chains, a structure that can be conceptually linked to modified nucleosides, has also been a strategy to develop antiviral agents. acs.org
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. The 1,2,4-triazole ring is a key component in many compounds with potent antitubercular activity. nih.govsphinxsai.com
Numerous studies have reported on 1,2,4-triazole derivatives with significant activity against both drug-sensitive and multi-drug-resistant (MDR) M. tuberculosis strains. nih.govmdpi.com For instance, S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols have shown minimum inhibitory concentrations (MICs) as low as 0.03 µM, which is superior to some first-line anti-tuberculosis drugs. nih.gov Another study found that 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited promising activity against H37Rv and MDR strains with MICs of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com The mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes, such as decaprenylphosphoryl-β-d-ribofuranose 2'-oxidase (DprE1) or β-ketoacyl ACP synthase I (KasA), which are involved in cell wall synthesis. mdpi.comnih.gov
Table 4: Antitubercular Activity of 1,2,4-Triazole Analogues
| Compound | Target Strain | MIC | Reference |
|---|---|---|---|
| S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols | M. tuberculosis H37Rv & MDR strains | 0.03 µM | nih.gov |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | MDR M. tuberculosis | 11 µg/mL | mdpi.com |
| Pyridine-1,2,4-triazole derivative (C4) | M. tuberculosis H37Ra | 0.976 μg/mL | nih.gov |
| Schiff Base of Compound 1 (Compound 2) | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |
| Schiff Base of Compound 1 (Compound 4) | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |
Anticonvulsant Activities
The search for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a significant area of research in medicinal chemistry. The 1,2,4-triazole nucleus is a key pharmacophore found in several clinically used drugs and has been extensively investigated for its potential anticonvulsant properties. Analogues of this compound, which incorporate the triazole scaffold, have been a subject of interest in the development of new anticonvulsant agents. These investigations often involve screening in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to identify promising candidates.
A study on a series of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones demonstrated that these compounds exhibited varying degrees of anticonvulsant activity in the MES test. nih.gov Among the synthesized analogues, 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one emerged as a particularly potent compound. nih.gov This compound displayed a median effective dose (ED₅₀) of 23.7 mg/kg in the MES test. nih.gov Further evaluation of this promising analogue in models of chemically induced seizures, including those induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline, suggested that its anticonvulsant action might be mediated, at least in part, through GABAergic mechanisms. nih.gov
In another study, a series of 4-(substituted-phenyl)- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and evaluated for their anticonvulsant effects. nih.gov Two compounds from this series, specifically the 4-(4-chlorophenyl) and 4-(4-bromophenyl) derivatives (compounds 6o and 6q respectively), demonstrated significant oral activity against MES-induced seizures. nih.gov These compounds also showed potent activity against seizures induced by pentylenetetrazole and bicuculline. nih.gov
Furthermore, the investigation of 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govfrontiersin.orgtriazole derivatives revealed notable anticonvulsant potential. nih.gov Specifically, 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govfrontiersin.orgtriazole (compound 3c) showed selective protection in the MES seizure model with an ED₅₀ value of 49.1 mg/kg. nih.gov Another analogue, 6-(4-propoxyphenyl)thiazolo[3,2-b] nih.govnih.govfrontiersin.orgtriazole (compound 5b), was found to be active in both the MES and scPTZ screens. nih.gov
The synthesis of triazolopyrimidine derivatives also yielded compounds with significant anticonvulsive activity. frontiersin.org In one such study, compound 6d was identified as the most potent among the tested derivatives, with ED₅₀ values of 15.8 and 14.1 mg/kg against MES and PTZ-induced seizures, respectively. frontiersin.org The antiepileptic efficacy of this compound was also observed in seizure models induced by 3-mercaptopropionic acid and bicuculline. frontiersin.org
Additionally, research into 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones identified compound 4g as a highly promising anticonvulsant agent. nih.gov This compound was potent against both MES- and PTZ-induced seizures, with ED₅₀ values of 23.7 and 18.9 mg/kg, respectively. nih.gov
The following tables summarize the anticonvulsant activity of selected 1,2,4-triazole analogues.
Table 1: Anticonvulsant Activity of 4-(2-Alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Analogues
| Compound Name | Anticonvulsant Test | ED₅₀ (mg/kg) |
|---|---|---|
| 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES | 23.7 |
Data sourced from reference nih.gov
Table 2: Anticonvulsant Activity of 4-(Substituted-phenyl)- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]quinazolin-5(4H)-one Analogues| Compound | Anticonvulsant Test | Route of Administration | ED₅₀ (mg/kg) |
|---|---|---|---|
| 6o | MES | Oral | 88.02 |
| 6q | MES | Oral | 94.6 |
Data sourced from reference nih.gov
Table 3: Anticonvulsant Activity of 6-(Substituted-phenyl)thiazolo[3,2-b] nih.govnih.govfrontiersin.orgtriazole Analogues| Compound | Anticonvulsant Test | ED₅₀ (mg/kg) |
|---|---|---|
| 3c | MES | 49.1 |
| 5b | PTZ | 63.4 |
Data sourced from reference nih.gov
Table 4: Anticonvulsant Activity of Triazolopyrimidine and 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one Analogues| Compound | Anticonvulsant Test | ED₅₀ (mg/kg) |
|---|---|---|
| 6d | MES | 15.8 |
| PTZ | 14.1 | |
| 4g | MES | 23.7 |
| PTZ | 18.9 |
Data sourced from references frontiersin.orgnih.gov
Structure Activity Relationship Sar Studies for 2 Methoxy 4 1h 1,2,4 Triazol 3 Yl Phenol Derivatives
Elucidation of Essential Pharmacophoric Features for Desired Biological Potency
The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in medicinal chemistry. nih.gov It is a bioisosteric equivalent for amide, ester, and carboxylic acid groups and is valued for its metabolic stability. nih.govnih.gov Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for high-affinity interactions with biological receptors. nih.gov The triazole moiety's dipole character, rigidity, and contribution to solubility are also considered vital for its function. nih.govnih.gov The phenolic component, particularly the hydroxyl group, is often associated with antioxidant activity through its ability to scavenge free radicals. evitachem.com The methoxy (B1213986) group influences the electronic properties and conformation of the phenyl ring. The spatial arrangement of these three components—the phenol (B47542), the methoxy group, and the triazole ring—creates a unique three-dimensional structure that dictates its interaction with specific biological targets. nih.gov
Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity
The position and nature of substituents on the phenolic ring are critical determinants of biological activity. The methoxy group, in particular, plays a significant role. In studies on related 1,2,4-triazolo-linked conjugates, methoxy substitution on the aromatic ring was found to enhance cytotoxic activity. mdpi.com The placement of this group is also crucial; research has shown that a 2-methoxy substitution can result in greater activity compared to 3-methoxy or 4-methoxy substitutions. mdpi.com The phenolic hydroxyl group is another key feature. Its ability to participate in nucleophilic substitution reactions suggests that modifications at this site are feasible and could modulate activity. evitachem.com
Table 1: Impact of Methoxy Group Position on Biological Activity of Related Triazole Conjugates
| Substitution Position | Observed Activity | Source |
|---|---|---|
| 2-Methoxy | Enhanced Activity | mdpi.com |
| 3-Methoxy | Moderate Activity | mdpi.com |
This table is based on findings from related 1,2,4-triazole conjugate structures.
The 1,2,4-triazole ring itself offers multiple positions for substitution, which can significantly alter the compound's biological profile. For instance, attaching a 4-pyridyl substituent to the triazole ring in a series of related compounds resulted in excellent anti-tuberculosis activity. nih.gov In other series, N-aryl substitutions on the triazole ring were shown to influence the biological activity based on the nature and position of substituents on that aryl ring. mdpi.com
Furthermore, the linker connecting the triazole ring to other parts of a molecule is a key area for modification. In related 4H-1,2,4-triazole-3-thiol structures, S-alkylation at the thiol group is a common strategy to introduce diverse functionalities, leading to a wide range of biological actions including antifungal and antimicrobial activities. mdpi.com This demonstrates that not only the substituents on the rings but also the nature of the chemical bridge between pharmacophoric elements are vital for efficacy.
Table 2: Examples of Triazole Ring Substitutions and Their Effects
| Substituent/Modification | Target Ring | Resulting Activity | Source |
|---|---|---|---|
| 4-pyridyl | Triazole Ring | Excellent anti-TB activity | nih.gov |
| N-aryl groups | Triazole Ring | Activity influenced by aryl substituents | mdpi.com |
This table draws from research on various 1,2,4-triazole-containing scaffolds to illustrate the principles of substitution.
The electronic nature and hydrophobicity of substituents are fundamental parameters in SAR. Research on natural product derivatives conjugated with triazoles has shown that the electronic properties of substituents on the 1,2,4-triazole ring can have a direct impact on potency. nih.gov Specifically, compounds with electron-withdrawing substituents tended to exhibit potent activity, whereas those with electron-donating groups showed more moderate activity. nih.gov
Similarly, studies on other triazole-based series, such as steroid sulfatase inhibitors, have systematically explored the effects of various substituents on a terminal phenyl ring. nih.gov By introducing groups with varying electronic and hydrophobic characteristics (e.g., halogens like chlorine and bromine, alkyl groups like methyl and ethyl, and strong electron-withdrawing groups like nitro), researchers can fine-tune the potency of the compounds. nih.gov This systematic approach allows for the development of a clearer understanding of how lipophilicity and electron density distribution across the molecule affect its interaction with the target enzyme or receptor.
Table 3: Influence of Electronic Properties of Substituents on Activity
| Substituent Type on Triazole Ring | General Effect on Activity | Source |
|---|---|---|
| Electron-withdrawing | Potent Activity | nih.gov |
This data is derived from studies on triazole-conjugated natural product derivatives.
Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling
To move beyond qualitative observations, Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate structural features of compounds with their biological activities. For derivatives of 1,2,4-triazole, 3D-QSAR methods have proven to be particularly useful. nih.gov
One such approach is the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA). nih.gov This method was successfully applied to a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives to model their anticancer potential. nih.gov The process involves aligning a set of molecules and calculating their steric and electrostatic fields. A statistical model is then generated that links these field values to the observed biological activity. nih.gov
The resulting QSAR model is validated using internal (q²) and external (pred_r²) prediction metrics to ensure its robustness. nih.gov A successful model can reveal which spatial regions around the molecule are sensitive to steric bulk or electrostatic charges. For example, the model might indicate that a positive electrostatic potential in a specific region enhances activity, guiding chemists to place electron-withdrawing groups there. Conversely, it might show that steric bulk is detrimental in another area. These insights are invaluable for the rational design of new, more potent analogues with improved pharmacological profiles. nih.gov
Computational Chemistry and Molecular Modeling Approaches in Research on 2 Methoxy 4 1h 1,2,4 Triazol 3 Yl Phenol
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial for understanding the potential biological targets of compounds like 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol and elucidating the structural basis of their activity.
Molecular docking simulations are instrumental in predicting the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between a ligand and its target protein. Lower scores typically indicate a more favorable binding interaction. Studies on various 1,2,4-triazole (B32235) derivatives demonstrate their potential to bind to a range of biological targets, particularly protein kinases, which are often implicated in diseases like cancer.
For instance, molecular docking studies on a series of 1,2,3-triazole derivatives with a methoxyphenyl group revealed promising binding affinities for the EGFR tyrosine kinase receptor (PDB: 2J5F). scispace.com Similarly, other research on 1,2,4-triazole hybrids identified strong binding interactions with c-kit tyrosine kinase and protein kinase B. nih.gov A study on a novel triazole derivative as a TIM-3 inhibitor identified a lead candidate, HIT104310526, with a strong MMGBSA binding free energy of -67.16 kcal/mol. nih.gov These findings highlight the capability of the triazole scaffold, shared by this compound, to effectively fit into the binding pockets of various enzymes. The optimal binding mode is determined by the pose with the lowest energy, which reveals how the ligand orients itself within the active site to maximize favorable interactions.
Table 1: Representative Molecular Docking Results for Triazole Derivatives
| Compound Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Source(s) |
|---|---|---|---|---|
| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamides | EGFR Tyrosine Kinase | 2J5F | Good interaction scores reported | scispace.com |
| 1,2,4-Triazole-acetamide hybrids | c-kit Tyrosine Kinase | - | -176.749 | nih.gov |
| 1,2,4-Triazole-acetamide hybrids | Protein Kinase B | - | -170.066 | nih.gov |
| N-[(1H-1,2,4-triazol-3-yl)phenyl]-methanamide | TIM-3 | - | -67.16 (MMGBSA) | nih.gov |
| Pyrrole-benzenesulfonamide hybrid | Carbonic Anhydrase II | - | - | acs.org |
Note: The table presents data for structurally related triazole compounds to illustrate the application and findings of molecular docking simulations for this chemical class. Direct docking data for this compound was not available in the provided sources.
Beyond predicting affinity, docking simulations identify the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic contacts, and π-π stacking, are critical for the stability of the ligand-protein complex.
In studies of related triazole compounds, specific interactions have been detailed. For example, a methoxyphenyl-triazole derivative was found to form two hydrogen bonds within the active site of the EGFR receptor, along with aromatic hydrogen bonds with Met793 and Lys745 and hydrophobic interactions with Pro794, Leu792, and Phe723. scispace.com In another case, docking of a sulfonamide-bearing compound into carbonic anhydrase isoforms showed that the central ring formed hydrophobic interactions with Pro202 and Leu198. acs.org The binding of inhibitors to TIM-3 was stabilized by interactions with core binding pocket residues such as GLY-25 and PRO-24. nih.gov Understanding these key interactions is fundamental for structure-based drug design, allowing for the modification of the ligand to enhance its potency and selectivity.
Quantum Chemical Calculations for Electronic and Structural Properties (e.g., DFT, NBO, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of molecules like this compound. These methods calculate properties based on the principles of quantum mechanics.
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of quantum chemical studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. epstem.netepstem.net
DFT calculations have been widely applied to various triazole derivatives to compute these properties. epstem.nettandfonline.com For example, in a study of a quinoline-triazole derivative, DFT calculations were used to investigate FMOs, density of states (DOS), and global and local chemical reactivity descriptors. tandfonline.comsemanticscholar.org These descriptors, such as electronegativity, chemical hardness, and softness, are derived from HOMO-LUMO energies and help in predicting the reactive behavior of the molecule. Natural Bond Orbital (NBO) analysis is also employed to study intramolecular charge transfer and delocalization of electron density. semanticscholar.org
Table 2: Representative Quantum Chemical Calculation Parameters for Triazole Derivatives
| Compound Class | Method/Basis Set | Calculated Properties | Source(s) |
|---|---|---|---|
| 2-Methoxy-4-[...]azomethine]phenyl-2-methylbenzoate | DFT (B3LYP, B3PW91) | HOMO-LUMO energy, MEP, Mulliken charges | epstem.netepstem.netepstem.net |
| 2-methoxy-6-[...]-iminomethyl] phenyl benzoate | DFT (B3LYP/6-311G(d)) | HOMO, LUMO, Atomic charges | epstem.net |
| Ethyl 2-f[...]-4H- 1,2,4-triazol 3-yl] sulfanylg acetate | DFT (B3LYP/6-311G(d,p)) | FMO, MEP, NBO, Reactivity descriptors | tandfonline.comsemanticscholar.org |
Note: This table summarizes computational methods used for analogous compounds, illustrating the theoretical approaches applicable to this compound.
Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. This is achieved by optimizing the molecular geometry using methods like DFT. researchgate.netresearchgate.net The resulting structure provides key parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-[4-(4-Methoxy-phenyl)-5-(2-pyrid-yl)-4H-1,2,4-triazol-3-yl]phenol, the dihedral angles between the triazole ring and the attached phenyl groups were calculated to be 64.02° and 77.39°. nih.gov Such geometric details are crucial for understanding how the molecule will fit into a receptor's binding site.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule. tandfonline.com The MEP map uses a color scale to indicate different electrostatic potential values, with red typically representing electron-rich regions (negative potential, susceptible to electrophilic attack) and blue representing electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For triazole-containing compounds, MEP analysis helps identify the nitrogen atoms of the triazole ring and the oxygen of the phenolic group as potential hydrogen bond acceptors and donors, respectively, which is vital information for predicting intermolecular interactions. epstem.netepstem.net
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the conformational stability of the complex and the dynamics of the binding process. semanticscholar.org
MD simulations are used to validate the stability of binding poses predicted by docking. By simulating the ligand-protein complex in a physiological environment (e.g., in water) for a period of nanoseconds, researchers can observe whether the key interactions are maintained. An analysis of root-mean-square fluctuation (RMSF) of protein residues can reveal how the flexibility of the active site changes upon ligand binding. For example, in a study of TIM-3 inhibitors, MD simulations showed that residues in the core binding pocket, like GLY-25 and PRO-24, exhibited decreased fluctuation upon ligand binding, indicating stabilization of the complex. nih.gov Conversely, other residues distant from the binding site showed increased flexibility, suggesting dynamic structural changes induced by the ligand. nih.gov These simulations are critical for confirming the stability of a predicted binding mode and understanding the dynamic nature of the molecular recognition process.
In Silico Screening and Library Design for Novel Analogues
The quest for novel therapeutic agents often begins with the identification of a promising scaffold, such as this compound. Computational chemistry provides a powerful toolkit for rapidly exploring the chemical space around this core structure to design analogues with enhanced biological activity and improved physicochemical properties. In silico screening and library design are central to this modern drug discovery paradigm, enabling the prioritization of compounds for synthesis and experimental testing.
Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a specific biological target, typically a protein or enzyme. researchgate.net This approach significantly reduces the time and cost associated with traditional high-throughput screening. For a scaffold like this compound, the process typically begins with the selection of a relevant biological target. Given that structurally related triazole-containing molecules have shown activity as kinase inhibitors, a hypothetical screening campaign might target a protein kinase, for instance, a member of the Janus kinase (JAK) family or a receptor tyrosine kinase.
The initial step involves the creation of a virtual library of analogues. This library can be generated by systematically modifying the core structure of this compound. Substitutions can be explored at various positions, such as the phenol (B47542) ring, the methoxy (B1213986) group, and the triazole ring, to understand the structure-activity relationship (SAR).
Once the virtual library is established, molecular docking simulations are performed. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijper.orgekb.eg The docking process results in a score that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. The results of a hypothetical docking screen against a kinase target are presented in Table 1.
| Compound ID | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Parent | None | -7.5 | H-bond with hinge region, pi-stacking with catalytic spine residue |
| Analogue-01 | Phenolic -OH replaced with -NH2 | -7.8 | Enhanced H-bonding with hinge region |
| Analogue-02 | Methoxy -OCH3 replaced with -OCF3 | -8.2 | Favorable hydrophobic interactions in the ribose-binding pocket |
| Analogue-03 | Addition of a methyl group to the triazole N1 | -7.2 | Slight steric clash with gatekeeper residue |
| Analogue-04 | Phenolic -OH converted to sulfamate (B1201201) | -8.5 | Strong H-bond network with solvent-exposed residues |
Following the initial virtual screen, the top-scoring "hit" compounds are typically subjected to further computational analysis to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This step is crucial for designing compounds that are not only potent but also have favorable pharmacokinetic profiles, increasing their chances of success in later stages of drug development. eurjchem.com Parameters such as lipophilicity (LogP), aqueous solubility, and potential for metabolic liabilities are assessed. Table 2 provides a representative summary of predicted ADME properties for the highest-scoring analogues from the hypothetical screen.
| Compound ID | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Number of H-bond Donors | Predicted Number of H-bond Acceptors |
|---|---|---|---|---|
| Parent | 1.8 | 250 | 2 | 4 |
| Analogue-02 | 2.5 | 150 | 1 | 4 |
| Analogue-04 | 2.1 | 200 | 2 | 6 |
The insights gained from the initial virtual screening and ADME predictions are then used to design a focused library of novel analogues. This library is not a random collection of compounds but is intelligently designed to explore the most promising avenues for improving potency and drug-like properties. For example, based on the hypothetical results in Tables 1 and 2, a focused library might be designed around the trifluoromethoxy (Analogue-02) and sulfamate (Analogue-04) substitutions. Further modifications could then be explored, such as altering the substitution pattern on the phenyl ring or introducing different functional groups on the triazole moiety to optimize interactions with the target protein. This iterative process of computational design, synthesis, and experimental testing is a hallmark of modern medicinal chemistry.
Future Research Directions and Therapeutic Potential of 2 Methoxy 4 1h 1,2,4 Triazol 3 Yl Phenol Derivatives
Rational Design of Novel Analogues with Enhanced Specificity and Potency
The rational design of new analogues of 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol is a key strategy for improving their therapeutic index. This approach relies heavily on understanding the structure-activity relationships (SARs) that govern the interaction of these molecules with their biological targets. nih.govresearchgate.net
Key areas for structural modification include:
The 1,2,4-Triazole (B32235) Core : This nucleus is crucial for the molecule's interaction with biological receptors. nih.gov Modifications, such as substitution at different nitrogen or carbon atoms, can significantly alter the compound's binding affinity and selectivity. nih.gov
The Phenolic Ring : The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenol (B47542) ring are critical for the molecule's electronic and steric properties. researchgate.net Altering the position or nature of these substituents can enhance target engagement and modulate pharmacokinetic properties. For instance, the presence of electron-donating groups like -OH and -OCH3 has been shown to enhance antimicrobial and antitumor activity in related triazole compounds. researchgate.net
Linkage and Side Chains : Introducing various substituents on the triazole or phenyl ring allows for the fine-tuning of properties like lipophilicity, solubility, and metabolic stability. SAR studies on related triazole derivatives have shown that the addition of specific halogenated phenyl rings or piperazine (B1678402) moieties can increase potency. nih.gov
Computational tools are indispensable in this design process. Molecular docking studies can predict the binding modes of novel analogues within the active site of a target protein, providing insights into potential interactions. researchgate.netrsc.org This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted potency and specificity, thereby saving time and resources.
Exploration of New Biological Targets and Emerging Disease Indications
While the initial therapeutic focus of triazole compounds was predominantly on their antifungal properties, the versatility of the 1,2,4-triazole scaffold has led to the exploration of a wide array of new biological targets. nih.govmdpi.com Derivatives of this compound could be investigated for a range of diseases beyond their initial scope.
The diverse biological activities reported for 1,2,4-triazole derivatives suggest numerous avenues for investigation. ijaresm.com These include roles as anticancer, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and antitubercular agents. nih.govmdpi.comresearchgate.netnih.gov Recent studies have highlighted the ability of 1,2,4-triazole derivatives to inhibit key enzymes implicated in cancer, such as kinases, carbonic anhydrases, and topoisomerases. nih.govresearchgate.net Furthermore, their potential as aromatase inhibitors makes them attractive candidates for hormone-dependent breast cancer therapy. nih.govnih.gov A significant research opportunity lies in screening derivatives against panels of kinases, proteases, and other enzymes relevant to specific diseases to uncover novel mechanisms of action.
| Potential Biological Target | Emerging Disease Indication | Rationale / Supporting Evidence |
| Kinases (e.g., VEGFR2, EGFR) | Cancer (e.g., Breast, Lung) | 1,2,4-triazole derivatives have shown inhibitory activity against key cancer-related kinases. nih.govresearchgate.netresearchgate.netnih.gov |
| Aromatase (CYP19A1) | Estrogen-Receptor Positive Breast Cancer | The triazole nitrogen atoms can coordinate with the heme iron of cytochrome P450 enzymes like aromatase. nih.govnih.gov |
| Topoisomerases | Cancer | Certain triazole compounds interfere with DNA replication in cancer cells by inhibiting these enzymes. nih.gov |
| Microtubules | Cancer | Hybrid molecules containing the 1,2,4-triazole scaffold have been designed as microtubule-targeting agents. researchgate.net |
| Mycobacterium tuberculosis enzymes (e.g., CYP121) | Tuberculosis | 1,2,4-triazole derivatives have demonstrated specific anti-tuberculosis activity. mdpi.comnih.gov |
| Viral Enzymes (e.g., Reverse Transcriptase) | Viral Infections (e.g., HIV) | The 1,2,4-triazole moiety is present in antiviral drugs and shows potential for broader antiviral applications. nih.govlifechemicals.com |
| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Triazole hybrids have been developed as selective COX-2 inhibitors with anti-inflammatory and anti-proliferative effects. nih.govresearchgate.net |
Investigation of Synergistic Effects with Existing Therapeutic Agents
A compelling strategy in modern pharmacology is the use of combination therapies to enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance. Derivatives of this compound are prime candidates for investigation in synergistic combinations.
This can be approached in two main ways:
Co-administration with Standard Drugs : The derivatives could be administered alongside established chemotherapeutic agents, antibiotics, or antifungals. This approach aims to target different pathways simultaneously, potentially leading to a synergistic effect where the combined therapeutic outcome is greater than the sum of the individual effects. For example, a derivative that inhibits a specific cancer-related kinase could be combined with a DNA-damaging agent to create a powerful multi-pronged attack on cancer cells.
Molecular Hybridization : This involves creating a single chemical entity that combines the this compound pharmacophore with another known active agent. nih.gov This approach has been successful with other 1,2,4-triazoles, such as hybrids with the antibiotic ciprofloxacin, which have shown enhanced potency against resistant bacterial strains. nih.gov Similarly, creating hybrids with moieties known to inhibit targets like COX-2 or EGFR could result in dual-action agents with improved anticancer profiles. nih.gov
Investigating these synergistic interactions, both in vitro and in vivo, is crucial for identifying potent new treatment regimens for complex diseases like cancer and multidrug-resistant infections.
Innovation in Synthetic Methodologies for Scalable and Sustainable Production
The advancement of this compound derivatives from laboratory curiosities to viable therapeutic agents hinges on the development of efficient, scalable, and environmentally friendly synthetic methods. nih.gov While classical methods for synthesizing the 1,2,4-triazole ring, such as the Pellizzari, Einhorn-Brunner, or cyclization of thiosemicarbazide (B42300) derivatives, are well-established, modern chemistry seeks more sustainable alternatives. mdpi.comresearchgate.net
Innovations in synthetic chemistry offer promising avenues:
Multicomponent Reactions (MCRs) : MCRs combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. nih.gov
Green Chemistry Approaches : The use of alternative energy sources like microwave irradiation and ultrasound can accelerate reaction times and reduce energy consumption. nih.gov Furthermore, developing metal-free catalytic systems or using water as a solvent minimizes hazardous waste and environmental impact. isres.orgresearchgate.net
Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, improved safety for handling hazardous intermediates, and straightforward scalability, making them ideal for industrial production.
| Synthetic Method | Description | Advantages |
| Cyclization of Thiosemicarbazides | A classical method involving the base-catalyzed cyclization of a thiosemicarbazide precursor. mdpi.com | Well-established, reliable for small-scale synthesis. |
| Copper-Catalyzed One-Pot Synthesis | Utilizes a copper catalyst to facilitate the formation of the triazole ring from simple starting materials in a single step. isres.org | High efficiency, readily available starting materials. |
| Metal-Free Oxidative Cyclization | Employs an iodine mediator and uses a common solvent like DMF as a carbon source, avoiding heavy metal catalysts. isres.org | Environmentally friendly, avoids metal contamination. |
| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat the reaction mixture, significantly reducing reaction times. nih.gov | Speed, efficiency, often higher yields. |
| Ultrasound-Assisted Synthesis | Utilizes ultrasonic waves to induce cavitation, which enhances reaction rates and yields. nih.gov | Energy efficient, improved mixing and mass transfer. |
These innovative methodologies are crucial for making the synthesis of this compound derivatives more economical and sustainable, facilitating their large-scale production for further research and potential commercialization. nih.gov
Challenges and Opportunities in the Translational Research of 1,2,4-Triazole-Based Agents
Translating a promising compound from the laboratory to the clinic is a complex, multi-stage process fraught with challenges. For derivatives of this compound, several hurdles must be overcome.
Challenges:
Toxicity and Selectivity : A primary challenge is ensuring that the compounds are selectively toxic to the target (e.g., cancer cells, pathogens) while having minimal effect on healthy host cells. nih.gov Off-target effects can lead to unacceptable side effects, halting development.
Pharmacokinetic Profile : Poor absorption, distribution, metabolism, and excretion (ADME) properties can render an otherwise potent compound ineffective in vivo. researchgate.net Achieving good bioavailability and a suitable half-life is critical.
Drug Resistance : For antimicrobial and anticancer agents, the development of resistance is a major concern. nih.gov New agents must be designed to circumvent existing resistance mechanisms or be less prone to inducing new ones.
Bridging the Gap : A significant gap often exists between promising in vitro data and successful in vivo and clinical outcomes. nih.govresearchgate.net Demonstrating efficacy and safety in relevant animal models is a critical and often difficult step.
Opportunities:
Privileged Scaffold : The 1,2,4-triazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple, diverse biological targets. nih.govnih.gov This inherent versatility provides a wealth of opportunities for drug discovery.
Targeted Therapies : There is a significant opportunity to develop highly specific inhibitors for validated targets like kinases or aromatase, leading to more effective and less toxic precision medicines. nih.govnih.govzsmu.edu.ua
Underexplored Indications : The broad spectrum of biological activities associated with 1,2,4-triazoles suggests that derivatives of this compound could be repurposed or developed for a wide range of diseases, including neurodegenerative and parasitic diseases. nih.govresearchgate.net
Advanced Drug Delivery : Innovations in drug delivery, such as conjugation to peptides for targeted delivery or formulation in nanoparticles, could help overcome pharmacokinetic challenges and improve the therapeutic window of these compounds. acs.org
The path forward for this compound derivatives involves a concerted effort in rational design, target exploration, and innovative synthesis. Overcoming the challenges of translational research will require a multidisciplinary approach, but the opportunities presented by this versatile chemical scaffold are substantial, holding the promise of new and effective therapies for a variety of human diseases. nih.govzsmu.edu.ua
Q & A
Q. What are the common synthetic routes for preparing 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol?
The synthesis of triazole-phenol derivatives typically involves cyclocondensation reactions. For example, 1,2,4-triazole derivatives can be synthesized by reacting hydrazine derivatives with carbonyl intermediates under acidic conditions. Key steps include:
- Thiol-functionalized triazoles : Prepared via condensation of thiocarbazides with substituted phenols, followed by oxidation or alkylation (e.g., 4,5-diphenyl-4H-1,2,4-triazole-3-thiol synthesis in ).
- Characterization : Post-synthesis, NMR (¹H/¹³C), IR spectroscopy, and elemental analysis are critical for verifying purity and structure .
Q. How can spectroscopic methods validate the structure of this compound?
- IR spectroscopy : Identifies functional groups (e.g., O-H, N-H stretching) and intramolecular hydrogen bonds, as demonstrated in studies of similar triazole-phenol systems ().
- NMR : ¹H NMR reveals proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm). ¹³C NMR confirms carbon frameworks (triazole carbons at δ 145–160 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀N₃O₂) .
Advanced Research Questions
Q. How do tautomeric forms of this compound influence its reactivity?
The compound exists in multiple tautomeric forms due to proton exchange between the triazole nitrogen and phenolic oxygen. Computational studies (e.g., B3LYP/6-311++G(2d,2p)) predict dominant tautomers with intramolecular hydrogen bonds (e.g., O-H···N), which stabilize specific conformers. Experimental IR spectroscopy in argon matrices () identified the most stable tautomer as this compound, with 83.7% population at 373 K. These tautomers affect nucleophilic/electrophilic sites, influencing reactivity in catalysis or supramolecular assembly .
Q. What crystallographic strategies are optimal for resolving hydrogen-bonding networks in this compound?
- Data collection : Use single-crystal X-ray diffraction (e.g., Bruker SMART CCD area detector) with Mo-Kα radiation (λ = 0.71073 Å) ().
- Refinement : SHELXL ( ) refines structures with high-resolution data (R factor < 0.05). For hydrogen bonding, constrain isotropic displacement parameters (Uiso) and apply riding models.
- Analysis : Software like Mercury visualizes π-π stacking and O-H···N hydrogen bonds (e.g., bond lengths ~2.8 Å in monoclinic P21/c systems) .
Q. How does photolysis affect the stability of this compound under experimental conditions?
Photodegradation pathways can be studied using matrix-isolation IR spectroscopy (). Key steps:
- Sample preparation : Sublimate the compound into argon/nitrogen matrices at 10 K.
- Irradiation : Expose to UV light (λ = 254 nm) and monitor degradation via IR peak shifts (e.g., loss of O-H stretches at ~3200 cm⁻¹).
- Theoretical validation : Compare experimental spectra with DFT-calculated vibrational modes to identify photoproducts (e.g., ring-opened intermediates) .
Q. What computational methods predict the electronic properties of this compound for material science applications?
- DFT calculations : Use Gaussian09 with B3LYP/6-311++G(2d,2p) to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
- Applications : Low HOMO-LUMO gaps (~3.5 eV) suggest semiconductor potential. Charge distribution maps guide functionalization for optoelectronic devices .
Data Contradictions and Resolution
Q. How to address discrepancies in reported crystallographic parameters for triazole-phenol derivatives?
Variations in unit cell dimensions (e.g., β angles in monoclinic systems) may arise from temperature-dependent packing effects. Mitigation strategies:
- Standardize conditions : Collect data at 100 K to minimize thermal motion.
- Cross-validate : Compare with Cambridge Structural Database (CSD) entries (e.g., refcodes: WEXBOS, ; XUYVUO, ).
- Use high-resolution data : Ensure completeness > 95% and Rint < 0.05 .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing triazole-phenol derivatives?
- Purification : Recrystallize from ethanol/water mixtures (1:1 v/v) to remove unreacted precursors.
- Quality control : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm melting points (e.g., 180–185°C for triazole-thiols, ).
- Scale-up : Use flow chemistry for multi-gram synthesis, optimizing residence time and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
